molecular formula C6H3ClN2O3 B1390050 6-Nitropyridine-2-carbonyl chloride CAS No. 60780-83-8

6-Nitropyridine-2-carbonyl chloride

Cat. No.: B1390050
CAS No.: 60780-83-8
M. Wt: 186.55 g/mol
InChI Key: SHMDTOJHWIBAHV-UHFFFAOYSA-N
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Description

6-Nitropyridine-2-carbonyl chloride is an organic compound with the chemical formula C6H3ClN2O3. It appears as a white to yellowish crystalline powder

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for preparing 6-Nitropyridine-2-carbonyl chloride involves reacting 6-nitropyridine-2-amine with phosgene . The reaction typically requires controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as in laboratory settings. The use of phosgene, a toxic and hazardous reagent, necessitates stringent safety protocols and specialized equipment to handle the reaction safely .

Chemical Reactions Analysis

Types of Reactions: 6-Nitropyridine-2-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.

    Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides are typically used.

Major Products Formed:

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Reduction Reactions: The primary product is 6-aminopyridine-2-carbonyl chloride.

Scientific Research Applications

6-Nitropyridine-2-carbonyl chloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Nitropyridine-2-carbonyl chloride primarily involves its reactivity as an electrophile due to the presence of the carbonyl chloride group. This reactivity allows it to form covalent bonds with nucleophiles, facilitating various chemical transformations. The nitro group also plays a role in its chemical behavior, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

    2-Chloropyridine-3-carboxylic acid: Similar in structure but lacks the nitro group.

    6-Aminopyridine-2-carbonyl chloride: The amino derivative of 6-Nitropyridine-2-carbonyl chloride.

Uniqueness: this compound is unique due to the presence of both the nitro and carbonyl chloride functional groups. This combination imparts distinct reactivity and potential for diverse chemical transformations, making it valuable in various research and industrial applications .

Properties

IUPAC Name

6-nitropyridine-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O3/c7-6(10)4-2-1-3-5(8-4)9(11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMDTOJHWIBAHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)[N+](=O)[O-])C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30664735
Record name 6-Nitropyridine-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30664735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60780-83-8
Record name 6-Nitropyridine-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30664735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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